Ethyl 3-bromo-2,5-difluorophenylacetate
Overview
Description
Ethyl 3-bromo-2,5-difluorophenylacetate is a chemical compound with the following properties:
- Empirical Formula : C<sub>10</sub>H<sub>10</sub>BrF<sub>2</sub>O<sub>2</sub>
- CAS Number : 565-53-7
- Molecular Weight : 263.89 g/mol
- Synonyms : Acetic acid, 2,2-dibromo-2-fluoro-, ethyl ester
Molecular Structure Analysis
The compound’s molecular structure consists of an ethyl ester group attached to a 3-bromo-2,5-difluorophenyl moiety. The bromine and fluorine atoms contribute to its unique properties.
Chemical Reactions Analysis
Ethyl 3-bromo-2,5-difluorophenylacetate can participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom makes it susceptible to nucleophilic substitution reactions.
- Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Physical And Chemical Properties Analysis
- Physical State : It likely exists as a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethyl acetate).
- Melting Point : Not available.
- Boiling Point : Not available.
- Density : Not available.
Safety And Hazards
- Hazard Statements : May cause skin, eye, and respiratory irritation. Avoid inhalation, ingestion, and skin contact.
- Storage : Store in a cool, dry place away from direct sunlight.
- Disposal : Follow proper disposal guidelines for hazardous chemicals.
Future Directions
Researchers should explore the compound’s potential applications, such as:
- Medicinal Chemistry : Investigate its pharmacological properties.
- Materials Science : Explore its use in materials synthesis.
Please note that this analysis is based on available information, and further research may be necessary to uncover additional details. For a more in-depth understanding, consult relevant scientific literature123.
properties
IUPAC Name |
ethyl 2-(3-bromo-2,5-difluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(12)5-8(11)10(6)13/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUFZHVCSYXGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2,5-difluorophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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